hydrazine;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

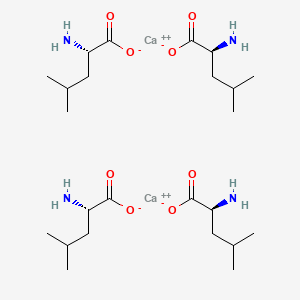

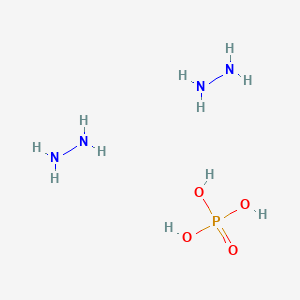

Hydrazine and phosphoric acid are two distinct compounds that, when combined, exhibit unique properties and applications. Hydrazine (N₂H₄) is a colorless, flammable liquid with a pungent odor, commonly used as a reducing agent and in rocket propellants . Phosphoric acid (H₃PO₄) is a mineral acid with a wide range of industrial applications, including as a rust inhibitor, food additive, and electrolyte .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine can be synthesized through several methods, including the Raschig process, which involves the reaction of sodium hypochlorite with ammonia . Another method is the Olin-Raschig process, which uses urea and sodium hypochlorite . Phosphoric acid is typically produced by the wet process, where phosphate rock is treated with sulfuric acid, or by the thermal process, which involves the burning of elemental phosphorus .

Industrial Production Methods

Industrial production of hydrazine often involves the Raschig process due to its efficiency and cost-effectiveness . Phosphoric acid is predominantly produced using the wet process, which accounts for about 90% of the world’s production .

Chemical Reactions Analysis

Types of Reactions

Hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in the Wolff-Kishner reduction, where it reduces carbonyl compounds to hydrocarbons . Phosphoric acid, on the other hand, is involved in acid-base reactions and can act as a catalyst in organic synthesis .

Common Reagents and Conditions

Hydrazine reacts with aldehydes and ketones to form hydrazones, which can be further reduced to alkanes using a base and heat . Phosphoric acid is often used in reactions requiring a strong acid, such as the hydrolysis of esters and the dehydration of alcohols .

Major Products Formed

The major products formed from hydrazine reactions include hydrazones and alkanes . Phosphoric acid reactions typically yield phosphate esters and other phosphorus-containing compounds .

Scientific Research Applications

Hydrazine and phosphoric acid have numerous applications in scientific research. Hydrazine is used in the synthesis of pharmaceuticals, agrochemicals, and polymers . It is also employed in fuel cells and as a corrosion inhibitor . Phosphoric acid is widely used in biochemistry for the preparation of buffer solutions and in the food industry as an acidulant . Additionally, it is used in the production of fertilizers and detergents .

Mechanism of Action

Hydrazine

Hydrazine acts as a reducing agent by donating electrons to other molecules, thereby reducing them . It can also form complexes with metal ions, which can be used in various catalytic processes .

Phosphoric Acid

Phosphoric acid acts as a proton donor in acid-base reactions, facilitating the hydrolysis and dehydration of organic compounds . It can also form esters with alcohols, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Hydroxylamine (NH₂OH): Similar to hydrazine, hydroxylamine is a reducing agent used in organic synthesis and as a corrosion inhibitor.

Sulfuric Acid (H₂SO₄): Like phosphoric acid, sulfuric acid is a strong acid used in a wide range of industrial applications, including as a catalyst and in the production of fertilizers.

Uniqueness

Hydrazine is unique due to its high reactivity and ability to form stable complexes with metals, making it valuable in various catalytic and industrial processes . Phosphoric acid’s ability to form multiple esters and its relatively low corrosiveness compared to other strong acids make it particularly useful in food and pharmaceutical applications .

Properties

CAS No. |

59779-45-2 |

|---|---|

Molecular Formula |

H11N4O4P |

Molecular Weight |

162.09 g/mol |

IUPAC Name |

hydrazine;phosphoric acid |

InChI |

InChI=1S/2H4N2.H3O4P/c2*1-2;1-5(2,3)4/h2*1-2H2;(H3,1,2,3,4) |

InChI Key |

ZUUFLSIICLHOJF-UHFFFAOYSA-N |

Canonical SMILES |

NN.NN.OP(=O)(O)O |

Related CAS |

302-01-2 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)